Cas no 68210-92-4 (Ethyl 3-amino-3-(4-trifluoromethylphenyl)acrylate)

Ethyl 3-amino-3-(4-trifluoromethylphenyl)acrylate is a fluorinated acrylate derivative with a trifluoromethyl-substituted aromatic ring, offering unique reactivity and stability due to its electron-withdrawing group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of both amino and ester functional groups enhances its utility in nucleophilic and condensation reactions. Its trifluoromethyl group contributes to improved lipophilicity and metabolic stability, making it valuable in drug discovery. The compound is typically characterized by high purity and consistent performance, ensuring reliable results in research and industrial applications. Proper handling under inert conditions is recommended to preserve its reactivity.
Ethyl 3-amino-3-(4-trifluoromethylphenyl)acrylate structure
68210-92-4 structure
Product Name:Ethyl 3-amino-3-(4-trifluoromethylphenyl)acrylate
CAS No:68210-92-4
MF:C12H12F3NO2
MW:259.224393844604
CID:5739147
PubChem ID:12440223
Update Time:2025-05-19

Ethyl 3-amino-3-(4-trifluoromethylphenyl)acrylate Chemical and Physical Properties

Names and Identifiers

    • 3-AMINO-3-[4-(TRIFLUOROMETHYL)PHENYL]-2-PROPENOIC ACID ETHYL ESTER
    • 68210-92-4
    • SCHEMBL11386442
    • Ethyl3-amino-3-(4-trifluoromethylphenyl)acrylate
    • Ethyl 3-amino-3-(4-trifluoromethylphenyl)acrylate
    • 2-Propenoic acid, 3-amino-3-[4-(trifluoromethyl)phenyl]-, ethyl ester
    • Inchi: 1S/C12H12F3NO2/c1-2-18-11(17)7-10(16)8-3-5-9(6-4-8)12(13,14)15/h3-7H,2,16H2,1H3/b10-7-
    • InChI Key: VQPQDZKKUPBBJR-YFHOEESVSA-N
    • SMILES: FC(C1C=CC(/C(=C/C(=O)OCC)/N)=CC=1)(F)F

Computed Properties

  • Exact Mass: 259.082
  • Monoisotopic Mass: 259.082
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 318
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • Topological Polar Surface Area: 52.3A^2
  • XLogP3: 3.1

Experimental Properties

  • Density: 1.249±0.06 g/cm3(Predicted)
  • Melting Point: 45-50 °C
  • Boiling Point: 103 °C(Press: 0.08 Torr)
  • pka: 3.07±0.70(Predicted)

Ethyl 3-amino-3-(4-trifluoromethylphenyl)acrylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
2039132-1g
Ethyl 3-amino-3-(4-(trifluoromethyl)phenyl)acrylate
68210-92-4
1g
¥4732.00 2024-05-04

Additional information on Ethyl 3-amino-3-(4-trifluoromethylphenyl)acrylate

Ethyl 3-amino-3-(4-trifluoromethylphenyl)acrylate (CAS No. 68210-92-4): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Ethyl 3-amino-3-(4-trifluoromethylphenyl)acrylate, identified by its CAS number 68210-92-4, is a significant compound in the realm of pharmaceutical chemistry. This acrylate derivative features a unique structural motif that makes it a valuable intermediate in the synthesis of various biologically active molecules. The presence of both an amino group and a trifluoromethylphenyl moiety endows this compound with distinct chemical properties, enhancing its utility in drug development.

The< strong>Ethyl 3-amino-3-(4-trifluoromethylphenyl)acrylate molecule is characterized by a highly reactive double bond, which is a hallmark of acrylate compounds. This reactivity allows for facile participation in various chemical transformations, including polymerization, condensation reactions, and Michael additions. These reactions are pivotal in constructing complex molecular architectures, making the compound indispensable in synthetic organic chemistry.

In recent years, there has been a growing interest in the development of novel therapeutic agents that leverage the advantages of fluorinated aromatic rings. The< strong>4-trifluoromethylphenyl substituent in Ethyl 3-amino-3-(4-trifluoromethylphenyl)acrylate contributes to the lipophilicity and metabolic stability of potential drug candidates. This feature has been extensively explored in the design of kinase inhibitors, anticancer agents, and anti-inflammatory drugs. The trifluoromethyl group's ability to modulate electronic properties and binding affinities has been a cornerstone in medicinal chemistry innovation.

The< strong>3-amino group present in Ethyl 3-amino-3-(4-trifluoromethylphenyl)acrylate offers another layer of reactivity, enabling further functionalization through amide bond formation or Schiff base condensation. These transformations are crucial for generating peptidomimetics and heterocyclic scaffolds, which are prevalent in modern drug discovery. The compound's dual functionality makes it a versatile building block for constructing diverse pharmacophores.

Recent advancements in computational chemistry have further highlighted the potential of Ethyl 3-amino-3-(4-trifluoromethylphenyl)acrylate as a key intermediate. Molecular modeling studies have demonstrated its suitability for designing molecules with enhanced binding affinity to target proteins. These studies have provided insights into optimizing steric and electronic properties, thereby improving drug-like characteristics such as solubility and bioavailability.

The pharmaceutical industry has witnessed significant developments in the use of acrylate derivatives for therapeutic applications. Ethyl 3-amino-3-(4-trifluoromethylphenyl)acrylate has been employed in the synthesis of novel antibiotics, antiviral agents, and immunomodulators. Its structural features have been exploited to develop molecules that exhibit potent activity against resistant strains of pathogens. This underscores the importance of this compound in addressing emerging global health challenges.

In addition to its pharmaceutical applications, Ethyl 3-amino-3-(4-trifluoromethylphenyl)acrylate has found utility in materials science. The compound's ability to undergo controlled polymerization has led to the development of advanced polymers with tailored mechanical and thermal properties. These materials have potential applications in coatings, adhesives, and specialty plastics.

The synthesis of Ethyl 3-amino-3-(4-trifluoromethylphenyl)acrylate typically involves multi-step organic reactions that require precise control over reaction conditions. Advances in synthetic methodologies have enabled more efficient and scalable production processes. Catalytic techniques have been particularly instrumental in improving yields and reducing byproduct formation. Such innovations are essential for meeting the growing demand for high-quality intermediates in pharmaceutical manufacturing.

Ongoing research continues to uncover new applications for Ethyl 3-amino-3-(4-trifluoromethylphenyl)acrylate. Investigations into its role as a precursor for bioconjugates have shown promise in targeted drug delivery systems. The compound's compatibility with click chemistry reactions has opened avenues for developing novel therapeutics with improved efficacy and reduced side effects.

In conclusion, Ethyl 3-amino-3-(4-trifluoromethylphenyl)acrylate (CAS No. 68210-92-4) is a multifunctional compound with broad applications across pharmaceuticals and materials science. Its unique structural features make it an invaluable intermediate for constructing biologically active molecules with enhanced pharmacological properties. As research progresses, the potential uses of this compound are expected to expand further, contributing to advancements in drug discovery and material innovation.

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